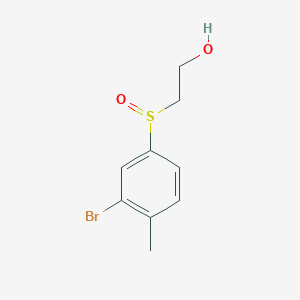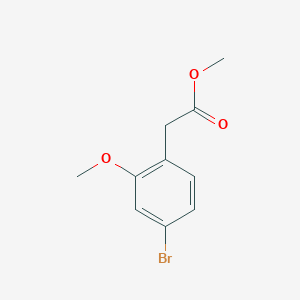
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol
概要
説明
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a sulfinyl group attached to a benzene ring, with an ethanol group attached to the sulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol typically involves the following steps:
Bromination: The starting material, 4-methylbenzenesulfinyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzenesulfinyl chloride.
Ethanol Addition: The 3-bromo-4-methylbenzenesulfinyl chloride is then reacted with ethanol in the presence of a base such as sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol.
Reduction: 2-(4-Methyl-benzenesulfinyl)-ethanol.
Substitution: 2-(3-Substituted-4-methyl-benzenesulfinyl)-ethanol.
科学的研究の応用
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(3-Chloro-4-methyl-benzenesulfinyl)-ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
2-(4-Methyl-benzenesulfinyl)-ethanol: Lacks the bromine atom, resulting in different chemical properties.
特性
IUPAC Name |
2-(3-bromo-4-methylphenyl)sulfinylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7-2-3-8(6-9(7)10)13(12)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHVVIMRRZYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol](/img/structure/B1383117.png)


![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)

![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)




![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)

